Cas no 921805-44-9 (N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide)

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide structure
921805-44-9 structure
Product name:N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide
CAS No:921805-44-9
MF:C23H25N3O4
Molecular Weight:407.462305784225
CID:5759615
PubChem ID:41241124

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • F2236-0420
    • N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide
    • N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
    • AKOS024630092
    • 921805-44-9
    • N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide
    • Benzeneacetamide, N-[2-[3-(4-ethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-methoxy-
    • N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide
    • インチ: 1S/C23H25N3O4/c1-3-30-20-10-6-18(7-11-20)21-12-13-23(28)26(25-21)15-14-24-22(27)16-17-4-8-19(29-2)9-5-17/h4-13H,3,14-16H2,1-2H3,(H,24,27)
    • InChIKey: VDXXUAIFWNGZHL-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)C1C=CC(N(CCNC(CC2C=CC(=CC=2)OC)=O)N=1)=O

計算された属性

  • 精确分子量: 407.18450629g/mol
  • 同位素质量: 407.18450629g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 632
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 80.2Ų

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2236-0420-20μmol
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2236-0420-75mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2236-0420-30mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2236-0420-5mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0420-5μmol
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2236-0420-2mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2236-0420-3mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0420-40mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2236-0420-20mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2236-0420-50mg
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(4-methoxyphenyl)acetamide
921805-44-9 90%+
50mg
$160.0 2023-05-16

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide 関連文献

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 921805-44-9 and Product Name: N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide

This compound, identified by the CAS number 921805-44-9, is a sophisticated organic molecule with a rich structural framework that has garnered significant attention in the field of pharmaceutical chemistry. The product name, N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide, provides a detailed insight into its chemical composition and potential functionalities. This introduction aims to explore the compound's structure, its significance in modern medicinal chemistry, and its potential applications based on the latest research findings.

The molecular structure of this compound features a pyridazine core, which is a heterocyclic aromatic ring system containing two adjacent nitrogen atoms. Pyridazines are known for their versatility in pharmaceutical applications due to their ability to act as bioisosteres for other heterocyclic systems like pyrimidines and pyrazines. The presence of the 4-ethoxyphenyl and 4-methoxyphenyl substituents in the molecule suggests potential interactions with biological targets that are influenced by these aromatic rings' electronic properties. These substituents can modulate the compound's solubility, bioavailability, and binding affinity, making them crucial for drug design.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The compound under discussion exhibits structural features that are reminiscent of molecules known to interact with enzymes and receptors involved in various diseases. Specifically, the pyridazine ring and the amide functional group are common motifs in drugs that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The latest research in medicinal chemistry has highlighted the importance of optimizing such structural motifs to enhance pharmacological activity while minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The incorporation of the 2-(4-methoxyphenyl)acetamide moiety into the molecule suggests a focus on enhancing binding interactions with biological targets. This part of the molecule is particularly interesting because it combines an amide group with a phenyl ring substituted with a methoxy group. Amides are known to be important pharmacophores due to their ability to form hydrogen bonds with biological targets, while phenyl rings can contribute to hydrophobic interactions.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The structural features of the molecule suggest that it may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent studies have shown that compounds containing pyridazine cores can modulate neurotransmitter activity, making them promising candidates for further development. The presence of both ethoxy and methoxy groups in the aromatic rings may further enhance its ability to interact with specific neurological targets by fine-tuning its pharmacokinetic properties.

The compound's potential as a therapeutic agent is also supported by computational studies that have been conducted using advanced molecular modeling techniques. These studies have predicted that the molecule may exhibit good binding affinity for various biological targets, including enzymes and receptors involved in disease pathways. Computational simulations have shown that the pyridazine core and the amide group can form stable interactions with these targets, suggesting that this compound may have therapeutic potential.

In addition to its potential therapeutic applications, this compound may also find utility in other areas of research. For instance, it could serve as a scaffold for designing new molecules with enhanced pharmacological properties. The structural flexibility of the molecule allows for modifications at multiple sites, enabling researchers to explore different chemical spaces and identify new lead compounds for drug development.

The synthesis and characterization of this compound have been influenced by recent advancements in synthetic chemistry and analytical techniques. Modern synthetic methods allow for the efficient preparation of complex molecules like this one, while advanced analytical techniques provide detailed insights into their structure and properties. These advancements have made it possible to explore new chemical entities more rapidly than ever before, accelerating the drug discovery process.

The future direction of research on this compound will likely involve further optimization of its chemical structure to enhance its pharmacological activity and reduce potential side effects. Researchers may also explore its interactions with various biological targets using both experimental and computational approaches. The combination of synthetic chemistry, molecular modeling, and biological testing will be crucial in determining whether this compound can be developed into a novel therapeutic agent.

In conclusion, the compound with CAS number 921805-44-9 and product name N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(4-methoxyphenyl)acetamide represents an intriguing example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique chemical features make it a promising candidate for further research in medicinal chemistry, particularly in the areas of neurological disorders and other diseases where targeted therapy is needed.

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